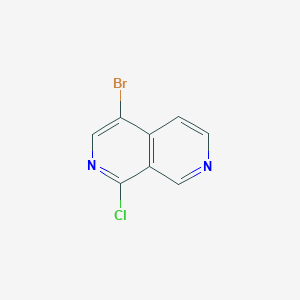

4-Bromo-1-chloro-2,7-naphthyridine

Vue d'ensemble

Description

4-Bromo-1-chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the naphthyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4 and 1, respectively, undergo nucleophilic substitution under specific conditions. Bromine, being a better leaving group than chlorine, reacts preferentially in such processes.

Key Examples

-

Amination : Treatment with ammonia or amines (e.g., benzylamine) in the presence of a palladium catalyst yields 4-amino derivatives.

-

Hydrolysis : Reaction with aqueous NaOH at elevated temperatures replaces bromine with a hydroxyl group.

Table 1: Representative Substitution Reactions

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O introduces aryl groups at position 4 .

Example :

Buchwald–Hartwig Amination

Coupling with secondary amines (e.g., morpholine) forms C–N bonds at the brominated position .

Metalation and Functionalization

Regioselective metalation at position 5 (adjacent to the nitrogen atoms) enables further derivatization.

Magnesium–Halogen Exchange

Using TMPMgCl·LiCl at −40°C generates a magnesiated intermediate at C-5, which reacts with electrophiles like aldehydes or iodine .

Table 2: Metalation Reactions and Products

| Electrophile | Product | Yield |

|---|---|---|

| I₂ | 5-Iodo-4-bromo-1-chloro-2,7-naphthyridine | 71% |

| PhCHO | 5-Benzyl alcohol derivative | 68% |

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems.

Parham-Type Cyclization

Under basic conditions, intramolecular trapping of ester-functionalized derivatives leads to pyridoacridones, which are structurally related to natural alkaloids .

Example Pathway :

-

Suzuki coupling to introduce an aryl group at C-4.

-

Esterification at C-5.

-

Base-induced cyclization to form a fused tetracyclic system .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes electrophilic substitution at activated positions.

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 3 or 8, depending on reaction conditions .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring to a tetrahydro derivative, altering its aromaticity.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) degrade the ring system, forming carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1. Therapeutic Potential

4-Bromo-1-chloro-2,7-naphthyridine derivatives have been shown to possess biological activity, particularly in the treatment of immune and inflammatory disorders. Research indicates that these compounds can inhibit integrin binding to ligands, which is crucial for cell adhesion processes involved in inflammation and immune responses. Specifically, they target integrins such as α4β1 and α4β7 at concentrations that do not significantly affect other integrin subgroups, suggesting a selective mechanism of action .

2. Inhibitors of Protein-Protein Interactions

The compound has been explored as a potential inhibitor of protein-protein interactions, particularly in the context of cancer therapy. For instance, studies have indicated that derivatives of this compound can disrupt interactions between proteins involved in tumor growth and metastasis . This property makes it a candidate for further development in oncology.

Synthetic Methodologies

1. Functionalization Techniques

The functionalization of this compound has been extensively studied to create various derivatives with enhanced properties. Techniques such as regioselective direct ring metalation have been employed to introduce substituents at specific positions on the naphthyridine ring. For example, metalation at C-5 followed by electrophilic trapping has led to a range of 5-substituted products that are useful as building blocks for more complex molecules .

2. Cross-Coupling Reactions

Cross-coupling reactions involving this compound have also been developed. These reactions enable the introduction of diverse aryl groups, expanding the library of potential pharmacologically active compounds. The ability to modify this compound through various synthetic pathways enhances its utility in drug discovery .

Case Studies

Case Study 1: Integrin Inhibition

A study demonstrated that certain derivatives of this compound were effective in inhibiting integrin-mediated cell adhesion in vitro. The results indicated a dose-dependent response with significant inhibition observed at nanomolar concentrations. This finding supports the potential use of these compounds in treating conditions characterized by excessive inflammation or immune response .

Case Study 2: Synthesis of Pyridoacridine Analogues

Another research effort focused on synthesizing pyridoacridine analogues from this compound through a series of metalation and cyclization reactions. The resulting compounds exhibited promising antitumor activity in preliminary assays, highlighting the compound's versatility as a precursor for developing novel anticancer agents .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-chloro-2,7-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.

4-Bromo-1-chloro-1,8-naphthyridine: A closely related compound with similar halogenation but different ring positions.

Uniqueness: 4-Bromo-1-chloro-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Activité Biologique

4-Bromo-1-chloro-2,7-naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimicrobial and anticancer activities. Various studies have demonstrated the compound's effectiveness against different pathogens and cancer cell lines, providing insights into its mechanism of action and therapeutic potential.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of bromine and chlorine substituents enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound.

Efficacy Against Bacteria

The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit comparable activity to established antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 6-7 | Ciprofloxacin |

| Escherichia coli | 5.4-7.1 | Ofloxacin |

| Pseudomonas aeruginosa | Not active | - |

The introduction of bromine at the C-6 position of the naphthyridine scaffold has been found to enhance antibacterial activity, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a crucial target in bacterial DNA replication .

The antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, which is essential for DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, suggesting a potential for developing new antibacterial agents based on this scaffold.

Anticancer Activity

In addition to its antibacterial properties, this compound exhibits promising anticancer activities.

In Vitro Studies

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- Colon Cancer Cells: It showed significant antiproliferative effects against HCT116 and SW480 cell lines with IC50 values ranging from 1.09 to 3.18 μM.

- Mechanism: The compound induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation and increased apoptosis .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 | 3.18 | Antiproliferative |

| SW480 | 2.74 | Induces apoptosis |

| A549 (Lung Cancer) | 3.05 | Cytostatic properties |

Case Studies

In vivo studies using xenograft models have further confirmed the anticancer efficacy of naphthyridine derivatives. Mice treated with these compounds exhibited significant tumor growth reduction compared to control groups .

Propriétés

IUPAC Name |

4-bromo-1-chloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGSESNVOYYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.